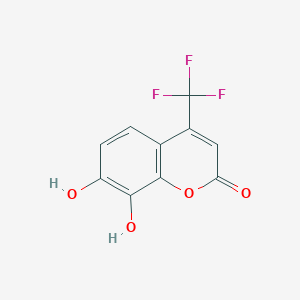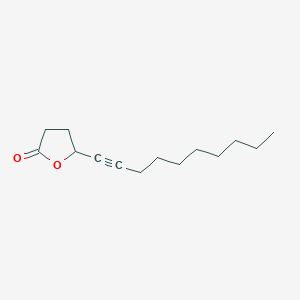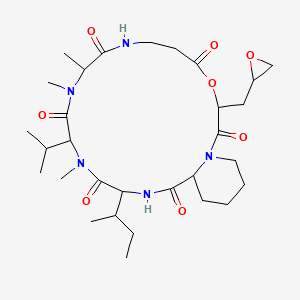
Destruxin E1 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Destruxin E1 5 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. Destruxins, including this compound, are known for their insecticidal, antiviral, and phytotoxic activities. They also exhibit immunosuppressive, antitumor, and antiresorptive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Destruxin E1 5 involves several key steps. The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner. This protected diol is then converted to an epoxide after macrocyclization . The total synthesis of this compound was achieved using solution-phase synthesis, which allows for the preparation of the cyclization precursor .
Industrial Production Methods
Industrial production of this compound typically involves the use of solid-phase peptide synthesis and macrolactonization in solution. This method allows for the scalable synthesis of this compound on a gram scale .
Analyse Des Réactions Chimiques
Types of Reactions
Destruxin E1 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxide moiety in this compound is particularly reactive and can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include MNBA-DMAPO for macrolactonization and various nucleophiles for epoxide ring-opening reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution of the epoxide moiety can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Destruxin E1 5 has a wide range of scientific research applications:
Mécanisme D'action
Destruxin E1 5 exerts its effects by inhibiting vacuolar-type ATPase (V-ATPase) activity. This inhibition disrupts cellular ion homeostasis and leads to cell death . This compound also interacts with various molecular targets, including cytoskeletal components and cell motility proteins .
Comparaison Avec Des Composés Similaires
Destruxin E1 5 is part of a family of destruxins, which includes Destruxin A, B, and other analogs. Compared to Destruxin A and B, this compound exhibits higher antiproliferative activity against cancer cell lines and is more potent in inhibiting V-ATPase . The unique structure of this compound, particularly its epoxide moiety, contributes to its distinct biological activities .
List of Similar Compounds
- Destruxin A
- Destruxin B
- Destruxin C
- Destruxin D
This compound stands out due to its potent biological activities and unique structural features, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
79385-96-9 |
|---|---|
Formule moléculaire |
C30H49N5O8 |
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H49N5O8/c1-8-18(4)24-29(40)34(7)25(17(2)3)30(41)33(6)19(5)26(37)31-13-12-23(36)43-22(15-20-16-42-20)28(39)35-14-10-9-11-21(35)27(38)32-24/h17-22,24-25H,8-16H2,1-7H3,(H,31,37)(H,32,38) |
Clé InChI |
ZYTHYMZQQBWDDS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


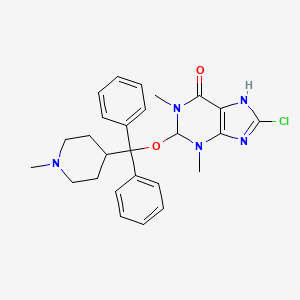
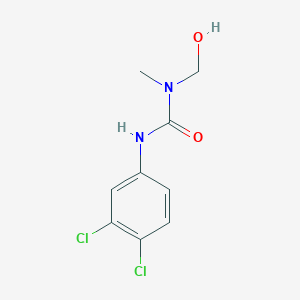
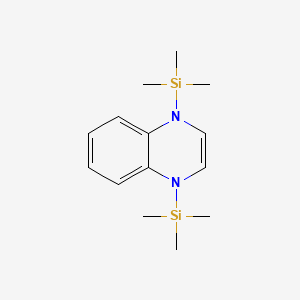
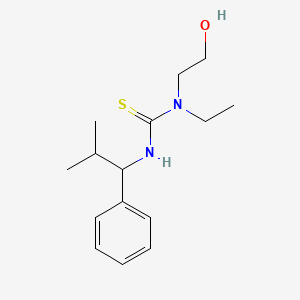
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
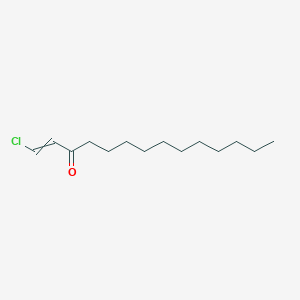
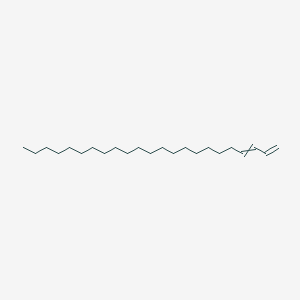
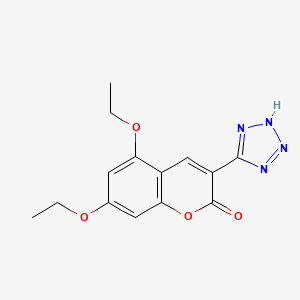
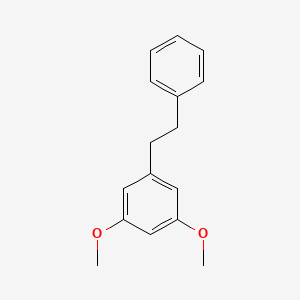
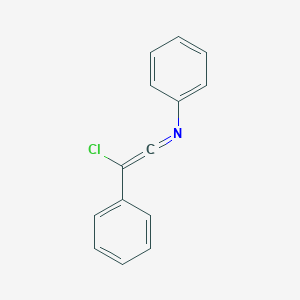
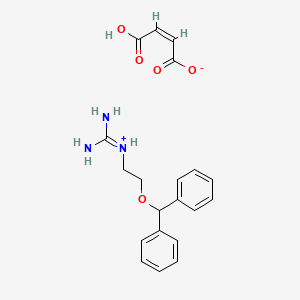
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
